3-Ethoxy-4-propoxybenzoic acid

Description

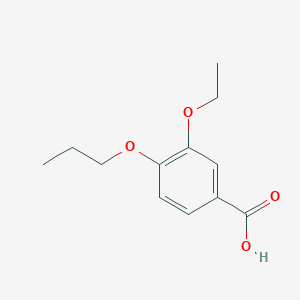

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYELHFOIWWRZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306546 | |

| Record name | 3-Ethoxy-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52009-55-9 | |

| Record name | 3-Ethoxy-4-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Foreword

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold remains a cornerstone for the development of novel molecules with tailored functionalities.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties, directing biological activity and material characteristics. This guide focuses on a specific, yet underexplored, derivative: 3-Ethoxy-4-propoxybenzoic acid . While direct literature on this compound is sparse, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into a proposed synthesis, projected chemical properties, and potential applications, thereby establishing a foundational understanding to stimulate further investigation into this promising molecule.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 52009-55-9) is a disubstituted benzoic acid featuring an ethoxy group at the C3 position and a propoxy group at the C4 position.[2] This substitution pattern is anticipated to significantly influence its lipophilicity, solubility, and interaction with biological targets compared to simpler benzoic acid derivatives.

Structural and General Properties

A summary of the key identifiers and structural properties for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 52009-55-9 | [2] |

| Molecular Formula | C₁₂H₁₆O₄ | [2] |

| Molecular Weight | 224.25 g/mol | [2][3] |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | N/A |

| InChI | InChI=1S/C12H16O4/c1-3-5-16-11-8-9(12(13)14)6-7-10(11)15-4-2/h6-8H,3-5H2,1-2H3,(H,13,14) | N/A |

| InChIKey | N/A | N/A |

Predicted Physicochemical Constants

Predicting the physicochemical properties of a novel compound is a critical step in assessing its potential for various applications, particularly in drug development. The values in Table 2 are a combination of computed data and estimations based on structurally similar alkoxybenzoic acids. These properties are crucial for designing experimental protocols, including formulation and delivery strategies.

| Property | Predicted Value | Reference(s) & Rationale |

| Melting Point | 140-160 °C | Estimated based on related compounds like 4-propoxybenzoic acid (144-146 °C).[4] |

| Boiling Point | > 300 °C | Estimated based on the increased molecular weight compared to simpler benzoic acids. |

| XLogP3 | 2.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| pKa | ~4.5 | Estimated based on 4-ethoxybenzoic acid (pKa 4.49).[6] The electronic effects of the alkoxy groups are not expected to drastically alter the acidity of the carboxylic acid. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). | The presence of two alkoxy chains increases lipophilicity, leading to lower aqueous solubility. |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process involving protection of the carboxylic acid, sequential alkylation of the hydroxyl groups, and final deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be optimized and validated in a laboratory setting.

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

-

Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.

Step 2: Selective Ethylation of Methyl 3,4-dihydroxybenzoate

Causality Behind Experimental Choice: The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the C3 hydroxyl, which may allow for regioselective alkylation under carefully controlled conditions. However, for complete control, a protection-deprotection strategy for the C3 hydroxyl might be necessary. For this protocol, we assume a degree of regioselectivity is achievable.

-

Reaction Setup: Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF in a round-bottom flask. Add a mild base such as potassium carbonate (1.1 eq.).

-

Addition of Alkylating Agent: Add iodoethane (1.05 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 6-8 hours, monitoring by TLC.

-

Work-up and Purification: Filter off the base and concentrate the filtrate. The crude product, containing a mixture of mono- and di-alkylated products, will require purification by column chromatography to isolate methyl 3-ethoxy-4-hydroxybenzoate.

Step 3: Propylation of Methyl 3-ethoxy-4-hydroxybenzoate

-

Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF. Add potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Filter off the potassium carbonate and concentrate the filtrate. Purify the crude product by column chromatography to obtain methyl 3-ethoxy-4-propoxybenzoate.

Step 4: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: After cooling, remove the methanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to a pH of approximately 2 to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethoxy and propoxy groups, the aromatic protons, and the carboxylic acid proton, as well as the overall carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkages.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, the broader class of benzoic acid derivatives is known for a wide range of therapeutic applications.[1] The unique combination of ethoxy and propoxy groups in the target molecule could modulate its activity and pharmacokinetic profile in several interesting ways.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor

Substituted benzoic acid esters have been investigated as potent PDE4 inhibitors for the treatment of respiratory diseases like asthma and COPD.[8] The 3,4-dialkoxy substitution pattern is a common feature in many PDE4 inhibitors. This compound could serve as a key intermediate for the synthesis of novel ester derivatives with potential PDE4 inhibitory activity.

Caption: Potential mechanism of action for a this compound derivative as a PDE4 inhibitor.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[9] The increased lipophilicity due to the ethoxy and propoxy groups may enhance the ability of this compound to penetrate microbial cell membranes, potentially leading to improved antimicrobial or antifungal activity.

Anti-inflammatory and Antioxidant Properties

Many phenolic compounds, including derivatives of hydroxybenzoic acids, exhibit anti-inflammatory and antioxidant activities.[9] The alkoxy groups in this compound may modulate these properties. Further research could explore its ability to scavenge free radicals or inhibit inflammatory pathways.

Applications in Materials Science

Long-chain alkoxy-substituted benzoic acids are known to exhibit liquid crystalline properties.[7] The specific arrangement of the ethoxy and propoxy groups in this compound could lead to interesting self-assembly behaviors and potential applications in the development of novel liquid crystals and other advanced materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds such as 4-ethoxybenzoic acid and 4-propoxybenzoic acid, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[4][6] The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This in-depth technical guide provides a foundational framework for its synthesis, predicts its key physicochemical properties, and outlines promising avenues for future research. By leveraging the extensive knowledge base of related benzoic acid derivatives, it is hoped that this guide will serve as a catalyst for the scientific community to unlock the full potential of this and other novel substituted benzoic acids. The proposed synthesis and characterization protocols offer a clear starting point for researchers to produce and validate this compound, paving the way for its evaluation in a range of biological and material science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. 4-Propoxybenzoic acid | 5438-19-7 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-Ethoxy-4-propoxybenzoic acid (CAS No. 52009-55-9), a substituted benzoic acid derivative of interest to researchers in organic synthesis and drug discovery. While direct experimental data for this specific molecule is limited in published literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to provide a robust predictive profile. We present a detailed, plausible synthesis pathway, predicted spectroscopic data for characterization, and an exploration of potential biological activities based on structure-activity relationships. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to design and execute robust experimental plans for the synthesis, characterization, and evaluation of this compound and its derivatives.

Introduction and Chemical Profile

This compound is a polysubstituted aromatic carboxylic acid. The presence of two distinct alkoxy groups (ethoxy and propoxy) on the benzoic acid scaffold imparts specific physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical determinants of its behavior in chemical and biological systems. Benzoic acid derivatives are a well-established class of compounds with a wide range of applications, from key intermediates in the synthesis of pharmaceuticals and agrochemicals to preservatives and therapeutic agents themselves[1]. The specific substitution pattern of this compound suggests its potential as a versatile building block for more complex molecules.

Physicochemical and Structural Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and prediction of its behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 52009-55-9 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₄ | [2][4] |

| Molecular Weight | 224.25 g/mol | [4][5] |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | N/A |

| InChIKey | N/A | N/A |

| XLogP3 (Computed) | 2.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Appearance (Predicted) | White to off-white crystalline solid | Inferred from analogs |

Synthesis and Purification

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers[6][7]. This approach involves the O-alkylation of a phenolic precursor. A plausible and efficient synthetic route starts from the readily available starting material, 3-ethoxy-4-hydroxybenzoic acid (ethyl isovanillic acid).

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: 1) esterification of the starting material to protect the carboxylic acid, followed by Williamson ether synthesis to introduce the propoxy group, and 2) subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct approach, though potentially lower in yield due to competing reactions, would be the direct propoxylation of 3-ethoxy-4-hydroxybenzoic acid. The workflow for the direct approach is outlined below.

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established Williamson ether synthesis procedures for analogous compounds[8][9].

Materials:

-

3-Ethoxy-4-hydroxybenzoic acid (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1-Bromopropane (1.5 eq)

-

Anhydrous Acetone

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-ethoxy-4-hydroxybenzoic acid and anhydrous potassium carbonate. Add anhydrous acetone to create a stirrable suspension.

-

Addition of Alkylating Agent: Add 1-bromopropane to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Add deionized water to the residue and slowly acidify with 1 M HCl to a pH of ~2 to precipitate the crude product.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are currently available in public databases. The following are predicted spectra based on the analysis of its chemical structure and comparison with analogous compounds[10][11][12][13][14][15].

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

-

~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

-

~7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the propoxy group.

-

~4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

~3.9-4.1 ppm (t, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).

-

~1.8-2.0 ppm (sextet, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).

-

~1.4-1.6 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

~1.0-1.2 ppm (t, 3H): Methyl protons of the propoxy group (-OCH₂CH₂CH₃).

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following signals:

-

~170-175 ppm: Carboxylic acid carbon (-COOH).

-

~150-160 ppm: Aromatic carbons attached to the oxygen atoms.

-

~110-130 ppm: Other aromatic carbons.

-

~65-75 ppm: Methylene carbons of the ethoxy and propoxy groups directly attached to oxygen.

-

~20-25 ppm: Methylene carbon of the propoxy group.

-

~10-15 ppm: Methyl carbons of the ethoxy and propoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~2900-3000 cm⁻¹: C-H stretching of the alkyl groups.

-

~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the ether and carboxylic acid groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would involve the loss of the ethoxy and propoxy groups, as well as the carboxylic acid moiety.

Potential Biological Activities and Applications

While this compound itself is not extensively studied, the biological activities of structurally related benzoic acid derivatives provide a strong basis for predicting its potential applications in drug discovery[1][16][17].

Predicted Biological Profile

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties[1][16]. The lipophilicity introduced by the ethoxy and propoxy groups may enhance the ability of the molecule to disrupt microbial cell membranes. The structural isomer, 4-ethoxybenzoic acid, has shown efficacy against Staphylococcus aureus, suggesting that this compound could be a candidate for similar studies[16].

-

Anti-inflammatory Activity: Many benzoic acid derivatives, including the well-known salicylate family, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[1]. The specific substitution pattern of this compound could modulate its interaction with the active sites of inflammatory enzymes.

Proposed Experimental Validation

To validate these predicted activities, a series of standard biological assays should be performed.

Caption: Workflow for the experimental validation of predicted biological activities.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Safety data for this compound is not widely available. However, based on safety data sheets for structurally similar compounds like 3-ethoxybenzoic acid, it should be handled with care in a laboratory setting.

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate and a candidate for biological activity screening. This technical guide provides a foundational framework for its synthesis, characterization, and evaluation. While direct experimental data is sparse, the predictive analysis based on well-understood chemical principles and data from analogous compounds offers a clear and scientifically grounded path for future research. The detailed experimental protocols provided herein are designed to empower researchers to unlock the full potential of this intriguing molecule in the fields of medicinal chemistry and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. francis-press.com [francis-press.com]

- 7. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

- 13. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Propoxybenzoic acid [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxy-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular structure, characterized by a benzoic acid core with ethoxy and propoxy functional groups, positions it as a valuable intermediate in organic synthesis. Benzoic acid and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science.[1][2] The specific arrangement of the alkoxy groups on the benzene ring of this compound imparts distinct physicochemical properties that are of interest in the rational design of new molecules, particularly in the realm of drug discovery where modulation of properties like lipophilicity is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4][5]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. In the absence of direct experimental data in peer-reviewed literature, this guide will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to predict its structural and physicochemical characteristics. A detailed, plausible experimental protocol for its synthesis and characterization is also presented to facilitate further research into this compound.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized in the table below. These properties are derived from its chemical formula and predicted from computational models, providing a solid basis for its handling and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 52009-55-9 | [6] |

| Molecular Formula | C₁₂H₁₆O₄ | [6] |

| Molecular Weight | 224.25 g/mol | [6] |

| Predicted Boiling Point | 344.2 ± 22.0 °C at 760 mmHg | [7] |

| Predicted Flash Point | 128.0 ± 15.8 °C | [7] |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Elucidation of Molecular Structure through Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, propoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[13][14][15][16][17]

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-12 ppm, due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (6.8-8.0 ppm) are expected, corresponding to the three protons on the benzene ring. The proton at position 2 (ortho to the carboxylic acid) will likely be the most downfield. The protons at positions 5 and 6 will show distinct splitting patterns (doublet and doublet of doublets, respectively) due to coupling with their neighbors.

-

Ethoxy Group (-OCH₂CH₃): A quartet around 4.1 ppm for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet around 1.4 ppm for the methyl protons (-CH₃) coupled to the methylene protons.

-

Propoxy Group (-OCH₂CH₂CH₃): A triplet around 4.0 ppm for the methylene protons adjacent to the oxygen (-OCH₂-), a sextet around 1.8 ppm for the central methylene protons (-CH₂-), and a triplet around 1.0 ppm for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[8][9][10][11][18]

-

Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region, approximately at 170-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the alkoxy groups (C3 and C4) will be shifted downfield due to the electronegativity of the oxygen atoms.

-

Ethoxy and Propoxy Carbons: Signals corresponding to the carbons of the ethoxy and propoxy chains will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20][21][22][23][24]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group in a conjugated carboxylic acid.

-

C-O Stretch (Ethers and Carboxylic Acid): Strong absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid and the aryl alkyl ethers.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.[25][26][27][28][29]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 224.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z = 207) and the entire carboxyl group (-COOH, m/z = 179). Fragmentation of the ether side chains is also expected, leading to the loss of ethoxy and propoxy radicals.

Synthesis of this compound: An Experimental Protocol

A plausible and efficient synthetic route to this compound is a two-step process starting from a readily available precursor, 3-ethoxy-4-hydroxybenzoic acid, via a Williamson ether synthesis. This method is widely used for the preparation of ethers due to its reliability and generality.[30]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Part 1: Esterification of 3-Ethoxy-4-hydroxybenzoic acid

-

Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethoxy-4-hydroxybenzoate.

Part 2: Williamson Ether Synthesis

-

Reaction Setup: Dissolve the methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add anhydrous potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude methyl 3-ethoxy-4-propoxybenzoate can be purified by column chromatography on silica gel.

Part 3: Hydrolysis

-

Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and acidify with 1 M hydrochloric acid to a pH of approximately 2.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Discovery and Development

Substituted benzoic acids are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as enzyme inhibitors.[7][31][32][33][34] The specific substitution pattern of this compound, with two alkoxy groups of varying chain lengths, allows for fine-tuning of its lipophilicity.

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5] By modifying the length and nature of the alkoxy chains, medicinal chemists can optimize the interaction of the molecule with its biological target and improve its overall drug-like properties. For instance, benzoic acid derivatives have been investigated as inhibitors for enzymes such as influenza neuraminidase and protein phosphatases.[7][32] The structure of this compound makes it an interesting candidate for further derivatization and screening in various biological assays.

Conclusion

This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, a comprehensive understanding of its molecular structure and properties can be confidently inferred from the well-established chemistry of its analogs. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further investigation into its chemical reactivity and biological activity. The strategic placement of its dual alkoxy substituents makes it a particularly attractive scaffold for the development of novel therapeutic agents where precise control of physicochemical properties is paramount for success.

References

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. omicsonline.org [omicsonline.org]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. youtube.com [youtube.com]

- 16. modgraph.co.uk [modgraph.co.uk]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. echemi.com [echemi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 24. Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - a DFT approach. | Semantic Scholar [semanticscholar.org]

- 25. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. Can someone explain the mass spectrum of benzoic acid? | Homework.Study.com [homework.study.com]

- 27. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. geo.fu-berlin.de [geo.fu-berlin.de]

- 29. pharmacy180.com [pharmacy180.com]

- 30. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. mdpi.com [mdpi.com]

3-Ethoxy-4-propoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its specific arrangement of ether functional groups on the aromatic ring imparts distinct physicochemical properties that make it an attractive scaffold for the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available precursor, 3-hydroxy-4-methoxybenzoic acid.

This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule. The presented pathway is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Proposed Synthetic Pathway: A Multi-step Approach from 3-Hydroxy-4-methoxybenzoic Acid

The synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid is a multi-step process that leverages the venerable Williamson ether synthesis. The overall strategy involves the initial protection of the carboxylic acid functionality via esterification, followed by sequential O-alkylation of the phenolic hydroxyl groups, and concluding with the deprotection of the carboxylic acid.

The following diagram illustrates the complete synthetic workflow:

A Spectroscopic Guide to 3-Ethoxy-4-propoxybenzoic Acid: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxy-4-propoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical synthesis and drug development. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and quality control. This document synthesizes fundamental spectroscopic principles with practical insights to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

The structural integrity of a chemical entity is the foundation of its function. For this compound (Molecular Formula: C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol )[1][2], spectroscopic methods provide a detailed narrative of its atomic arrangement and connectivity. Each technique—NMR, IR, and MS—probes different aspects of the molecular structure, and together, they offer a confirmatory and holistic characterization.

The logical workflow for spectroscopic analysis is designed to build a structural argument from the ground up, starting with the identification of the carbon-hydrogen framework and functional groups, and culminating in the confirmation of the overall mass and fragmentation pattern.

Caption: A typical workflow for the comprehensive spectroscopic characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H (proton) and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the oxygen atoms in the ether and carboxylic acid groups, along with the effects of the aromatic ring, dictates the chemical shifts (δ).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Insights |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent[3][4]. |

| Aromatic (H-6) | ~7.7 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It is split by the adjacent H-5. |

| Aromatic (H-2) | ~7.6 | Singlet (or narrow doublet) | 1H | Also ortho to the carboxylic acid, but with a slightly different electronic environment due to the meta ethoxy group. May appear as a singlet or a doublet with a small coupling constant. |

| Aromatic (H-5) | ~7.0 | Doublet | 1H | This proton is ortho to the propoxy group and is shifted upfield relative to H-2 and H-6. It is split by the adjacent H-6. |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule)[5]. |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 | Triplet | 2H | These methylene protons are adjacent to the aromatic ring's oxygen, resulting in a downfield shift. They are split by the two adjacent methylene protons. |

| Propoxy (-OCH₂CH₂CH₃) | ~1.8 | Sextet | 2H | The central methylene group of the propoxy chain is split by the two protons on one side and three on the other (2+3=5 neighbors), predicting a sextet. |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H | The terminal methyl group of the ethoxy chain is split into a triplet by the two adjacent methylene protons[5]. |

| Propoxy (-OCH₂CH₂CH₃) | ~1.0 | Triplet | 3H | The terminal methyl group of the propoxy chain is split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Carbons attached to electronegative atoms like oxygen are shifted significantly downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Insights |

| Carboxylic Acid (C=O) | ~170-175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[3][4]. |

| Aromatic (C-4, C-OPr) | ~155 | Aromatic carbon directly attached to the propoxy group's oxygen. Shielded by oxygen's lone pairs but deshielded by its electronegativity. |

| Aromatic (C-3, C-OEt) | ~148 | Aromatic carbon directly attached to the ethoxy group's oxygen. |

| Aromatic (C-1, C-COOH) | ~125 | The ipso-carbon attached to the carboxylic acid group. |

| Aromatic (C-6) | ~123 | Unsubstituted aromatic carbon. |

| Aromatic (C-2) | ~118 | Unsubstituted aromatic carbon. |

| Aromatic (C-5) | ~115 | Unsubstituted aromatic carbon. |

| Propoxy (-OCH₂) | ~70 | The propoxy carbon bonded to the aromatic oxygen appears in the typical range for ether carbons[6][7]. |

| Ethoxy (-OCH₂) | ~64 | The ethoxy carbon bonded to the aromatic oxygen is also in the characteristic ether region[6][7]. |

| Propoxy (-CH₂-) | ~22 | The central carbon of the propoxy group. |

| Ethoxy (-CH₃) | ~15 | The terminal methyl carbon of the ethoxy group. |

| Propoxy (-CH₃) | ~10 | The terminal methyl carbon of the propoxy group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) are typically used.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by features of the carboxylic acid and ether linkages.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance & Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded dimer formation of carboxylic acids, often obscuring the C-H stretching region[3][8][9]. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Corresponds to the stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Arises from the C-H bonds in the ethoxy and propoxy alkyl chains. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | The carbonyl stretch is a very intense and reliable indicator of the carboxylic acid group. Its position indicates conjugation with the aromatic ring[3][9]. |

| C=C Stretch (Aromatic) | 1600 & 1475 | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| C-O Stretch (Ether & Acid) | 1320 - 1210 | Strong | A strong band resulting from the C-O stretching of the aryl ethers and the carboxylic acid[8]. |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Broad, Medium | An out-of-plane bending vibration for the O-H group of the hydrogen-bonded dimer[8]. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

For this compound (C₁₂H₁₆O₄), the monoisotopic mass is 224.10 Da[1]. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

| m/z (mass-to-charge) | Proposed Fragment | Formula | Interpretation |

| 224 | [M]⁺ | [C₁₂H₁₆O₄]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |

| 207 | [M - OH]⁺ | [C₁₂H₁₅O₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 195 | [M - C₂H₅]⁺ | [C₁₀H₁₁O₄]⁺ | Cleavage and loss of the ethyl group from the ethoxy substituent. |

| 181 | [M - C₃H₇]⁺ or [M - COOH]⁺ | [C₉H₉O₄]⁺ or [C₁₁H₁₅O₂]⁺ | Represents two possible fragmentation pathways: loss of the propyl group from the propoxy substituent, or loss of the entire carboxyl group. |

| 153 | [M - C₃H₇ - CO]⁺ | [C₈H₉O₃]⁺ | Subsequent loss of carbon monoxide (CO) after the initial loss of the propyl group. |

| 137 | [HO-C₆H₃(OEt)-C=O]⁺ | [C₉H₉O₃]⁺ | A key fragment representing the benzoic acid core with the ethoxy group, following cleavage of the propoxy ether bond. |

Key Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the resulting ions. The carboxylic acid and ether linkages are primary sites of cleavage.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature program is used to elute the compound (e.g., ramp from 100°C to 250°C).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by Electron Ionization at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak are analyzed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all 16 protons, the ¹³C NMR identifies the 12 unique carbon environments, the IR spectrum verifies the key carboxylic acid and ether functional groups, and the mass spectrum confirms the molecular weight and plausible fragmentation patterns. Together, these techniques provide an unambiguous and authoritative spectroscopic signature for this molecule, essential for its application in research and development.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

A Technical Guide to the Solubility of 3-Ethoxy-4-propoxybenzoic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to ultimate clinical efficacy. 3-Ethoxy-4-propoxybenzoic acid, a bespoke benzoic acid derivative, presents itself as a valuable building block in the synthesis of novel chemical entities.[1] Its unique substitution pattern, featuring both an ethoxy and a propoxy group, offers a nuanced interplay of lipophilicity and polarity, making a thorough understanding of its solubility profile essential for its effective application.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the solubility characteristics of this compound, underpinned by established scientific principles and methodologies. While publicly available quantitative solubility data for this specific molecule is limited, this guide will equip you with the foundational knowledge of its predicted solubility behavior, a robust experimental protocol for its determination, and an understanding of its application as a synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility in various solvent systems. These properties dictate the intermolecular forces at play between the solute and the solvent, ultimately governing the extent of dissolution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C12H16O4 | [2][3] |

| Molecular Weight | 224.25 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder (predicted) | [1] |

| CAS Number | 52009-55-9 | [2] |

Predicted Solubility Profile of this compound

While specific experimental quantitative solubility data for this compound is not extensively available in public literature, we can predict its solubility behavior based on its molecular structure and the well-established principle of "like dissolves like." The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, and two ether linkages which can also act as hydrogen bond acceptors. The aromatic ring and the alkyl chains of the ethoxy and propoxy groups contribute to its nonpolar character.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group suggests some solubility in polar protic solvents. It is expected to be soluble in alcohols like ethanol and methanol, where both hydrogen bonding and dispersion forces can contribute to solvation.[4] Its solubility in water is likely to be low to moderate, increasing with temperature, particularly in boiling water.[4] The presence of the larger propoxy group compared to an ethoxy or methoxy group will likely decrease water solubility relative to smaller analogues.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is predicted in these solvents. The polar nature of the solvent can interact with the carboxylic acid and ether groups, while the organic character of the solvent can solvate the nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and ether functionalities, this compound is expected to have low solubility in nonpolar solvents.

pH-Dependent Solubility:

As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent. In alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The most widely accepted and robust method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .[5] This protocol is in line with guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the saturation solubility.

Detailed Step-by-Step Methodology

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Addition of Solute and Solvent:

-

Add an excess amount of crystalline this compound to each vial. The excess solid is crucial to ensure that saturation is achieved and maintained.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. For pharmaceutical applications, temperatures such as 25 °C (room temperature) and 37 °C (physiological temperature) are often used.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the samples at the experimental temperature to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. The use of a filter syringe is recommended.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Causality

-

Expertise & Experience: The choice of a 24-72 hour equilibration time is based on extensive experience with crystalline organic molecules, which often require extended periods to reach true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.

-

Trustworthiness: The protocol's trustworthiness is ensured by the presence of a persistent solid phase, which visually confirms that the solution is saturated. The use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.

Visualizing the Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Application in Drug Development: A Versatile Synthetic Intermediate

This compound, like many of its substituted benzoic acid relatives, is a valuable building block in medicinal chemistry.[1] Its utility lies in its ability to be readily incorporated into larger, more complex molecules with potential therapeutic activity. The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, including:

-

Amide Bond Formation: The carboxylic acid can be activated and reacted with a wide array of amines to form amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many drug molecules.

-

Esterification: Reaction with alcohols leads to the formation of esters, which can be used to modify the physicochemical properties of a parent molecule, for instance, to create prodrugs with enhanced solubility or permeability.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another functional group for further synthetic elaboration.

The ethoxy and propoxy groups on the aromatic ring can influence the molecule's interaction with biological targets and modulate its pharmacokinetic properties, such as lipophilicity and metabolic stability. By serving as a scaffold, this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of similar benzoic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.

Visualizing the Role in Synthesis

Caption: Synthetic utility of this compound as a building block for biologically active molecules.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining this critical parameter. Its physicochemical properties suggest a solubility profile that can be modulated by solvent choice and pH, a key consideration for formulation development. The provided standardized shake-flask protocol offers a reliable method for researchers to generate high-quality, quantitative solubility data. Furthermore, the versatility of this compound as a synthetic intermediate underscores its potential value in the ongoing quest for novel therapeutic agents. A thorough characterization of its solubility is a fundamental first step in unlocking this potential.

References

Foreword: Navigating the Landscape of a Sparsely Characterized Compound

An In-Depth Technical Guide to the Physical Characteristics of 3-Ethoxy-4-propoxybenzoic Acid

To our fellow researchers and drug development professionals, this guide addresses the physical characteristics of this compound (CAS No. 52009-55-9). It is crucial to establish at the outset that this compound is not extensively documented in peer-reviewed literature. As such, experimental data regarding its specific physical properties are scarce.

This guide, therefore, adopts a dual-pronged approach rooted in practical laboratory science. Firstly, we will present the established and computed data for the target molecule. Secondly, where experimental data is absent, we will provide a comparative analysis of structurally similar compounds. This methodology allows us to build a predictive framework for its behavior and offers context for experimental design. The protocols detailed herein are designed as robust, self-validating systems for any researcher to generate definitive data for this compound.

Section 1: Core Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and structural properties. These values are the bedrock upon which all further experimental investigation is built.

Structural and General Properties

This compound is a disubstituted benzoic acid derivative. The presence of two ether linkages—an ethoxy group at the C3 position and a propoxy group at the C4 position—dictates its polarity, lipophilicity, and potential for hydrogen bonding. These features are critical in predicting its behavior in both biological and chemical systems.

The core identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 52009-55-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [2] |

| Exact Mass | 224.10485899 | [2] |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | - |

Computed Physicochemical Data

Computational models provide valuable, albeit predictive, insights into a molecule's characteristics. The following data, derived from computational algorithms, offers a preliminary assessment of its behavior, which must be validated experimentally.

| Computed Property | Predicted Value | Source(s) |

| Boiling Point (at 760 mmHg) | 344.2 ± 22.0 °C | - |

| Flash Point | 128.0 ± 15.8 °C | - |

| XLogP3 (Lipophilicity) | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

Expert Insight: The computed XLogP3 value of 2.9 suggests moderate lipophilicity. The single hydrogen bond donor (from the carboxylic acid) and four acceptors (the four oxygen atoms) indicate that while it can engage in hydrogen bonding, its overall solubility in aqueous media will likely be limited by the nonpolar character of the ethoxy and propoxy chains.

Section 2: Thermal and Physical State Analysis

Predicted Physical State

Based on its molecular weight and the properties of similar benzoic acid derivatives, this compound is expected to be a crystalline solid at standard temperature and pressure. Benzoic acid and its alkoxy derivatives are typically solids due to intermolecular hydrogen bonding and van der Waals forces.

Melting Point: A Comparative Analysis

The melting point is a critical indicator of purity and molecular packing efficiency. To estimate a probable range for our target compound, we can analyze the melting points of its structural relatives.

| Compound | Structure | Melting Point (°C) | Source(s) |

| 3-Ethoxy-4-hydroxybenzoic acid | Ethoxy at C3, Hydroxy at C4 | 196 - 198 | - |

| 4-Propoxybenzoic acid | Propoxy at C4 | 148 - 151 | - |

| 3-Ethoxybenzoic acid | Ethoxy at C3 | 136 - 140 | [4] |

| This compound | Ethoxy at C3, Propoxy at C4 | (Not Reported) | - |

Expert Insight: The precursor, 3-ethoxy-4-hydroxybenzoic acid, has a high melting point due to strong intermolecular hydrogen bonding from both the carboxylic acid and the phenolic hydroxyl group. Replacing the hydroxyl group with a less polar propoxy group eliminates one strong hydrogen bonding site. While the increase in molecular weight and chain length might slightly increase van der Waals forces, the loss of the phenolic hydrogen bond is expected to be the dominant factor. Therefore, the melting point of this compound is predicted to be lower than that of its hydroxy precursor (196-198 °C) and likely higher than that of 3-ethoxybenzoic acid. An experimental determination is essential for confirmation.

Workflow for Physical Characterization

The logical flow for characterizing a new or sparsely documented compound like this compound is outlined below. This workflow ensures that foundational data is collected systematically before proceeding to more complex analyses.

References

An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications

A comprehensive overview for researchers, scientists, and drug development professionals, delving into the core characteristics of 3-Ethoxy-4-propoxybenzoic acid, grounded in the established chemistry of its structural analogs.

Introduction

This compound, a member of the alkoxybenzoic acid family, is a multifaceted organic compound with potential applications in materials science and medicinal chemistry. While specific historical details on the discovery of this particular molecule are not extensively documented, its structural class—alkoxy-substituted benzoic acids—has been a subject of scientific inquiry since the late 19th and early 20th centuries with the advancement of synthetic organic chemistry.[1] This guide provides a detailed exploration of this compound, including its physicochemical properties, a proposed synthesis protocol based on well-established reactions, and a discussion of its potential applications inferred from related compounds.

Physicochemical Properties

The molecular structure of this compound, featuring both an ethoxy and a propoxy group on the benzoic acid backbone, dictates its physical and chemical characteristics. These substitutions influence its polarity, solubility, and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 52009-55-9 | [2] |

| Molecular Formula | C12H16O4 | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

Proposed Synthesis Methodology

The synthesis of this compound can be logically achieved through a multi-step process commencing with a readily available precursor, 3-ethoxy-4-hydroxybenzoic acid. The cornerstone of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[4]

Synthesis Workflow

The proposed synthetic route involves two primary stages: esterification of the starting material followed by etherification, and concluding with hydrolysis to yield the final product. This approach protects the carboxylic acid functional group during the etherification step, preventing unwanted side reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Part 1: Esterification of 3-Ethoxy-4-hydroxybenzoic acid

This initial step protects the carboxylic acid group as a methyl ester.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethoxy-4-hydroxybenzoate.

Part 2: Williamson Ether Synthesis

This step introduces the propoxy group onto the phenolic oxygen.

-

Reaction Setup: Dissolve the methyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in an anhydrous polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

-

Base Addition: Add a weak base, such as potassium carbonate (2-3 equivalents), to deprotonate the phenolic hydroxyl group.

-

Alkyl Halide Addition: Add a propyl halide, such as 1-bromopropane or 1-iodopropane (1.2-1.5 equivalents), to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid.

-

Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Hydrolysis: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as indicated by TLC.

-

Acidification: Remove the methanol under reduced pressure and dissolve the residue in water. Acidify the aqueous solution with a dilute strong acid (e.g., HCl) to a pH of 2-3.

-

Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Potential Applications

While specific applications for this compound are not widely reported, the properties of the broader class of alkoxybenzoic acids suggest potential uses in several fields.

Materials Science: Liquid Crystals

Alkoxybenzoic acids are well-known for their liquid crystalline properties.[5] The rigid benzoic acid core, combined with the flexible alkoxy chains, can lead to the formation of mesophases (the state of matter between liquid and solid). These compounds often form hydrogen-bonded dimers, which enhances the molecular length and anisotropy, favoring the formation of liquid crystal phases.[6][7] The specific nature of the alkoxy chains (in this case, ethoxy and propoxy) influences the temperature range and type of the liquid crystalline phase. Further research could explore the potential of this compound in the formulation of novel liquid crystal materials for displays and sensors.

Caption: Dimerization of benzoic acids via hydrogen bonding.

Medicinal Chemistry and Drug Development

Benzoic acid derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8] The alkoxy groups can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). By fine-tuning the lipophilicity, researchers can optimize the pharmacokinetic profile of a potential drug candidate. The carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

This compound represents an interesting, though not extensively studied, member of the alkoxybenzoic acid family. Based on the established principles of organic synthesis, a reliable pathway for its preparation can be proposed, primarily utilizing the Williamson ether synthesis. Its structural features suggest a high potential for applications in materials science, particularly in the field of liquid crystals, and as a scaffold in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and potential of this and related di-alkoxybenzoic acids. Further empirical investigation is warranted to fully characterize this compound and validate its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

The Strategic Utility of 3-Ethoxy-4-propoxybenzoic Acid: A Technical Primer for Advanced Synthesis